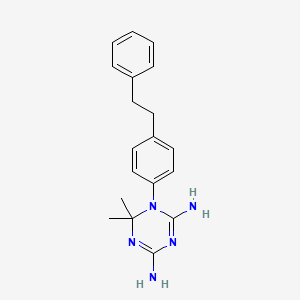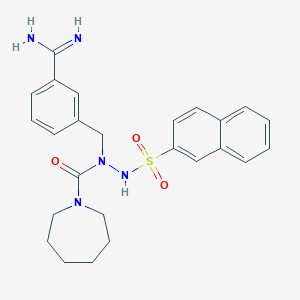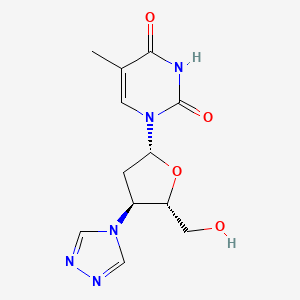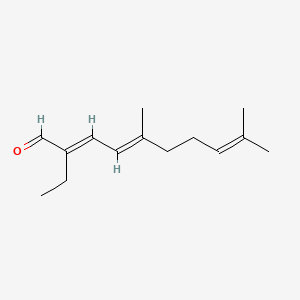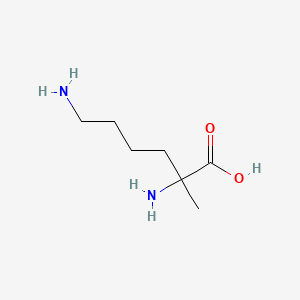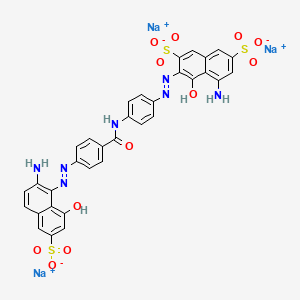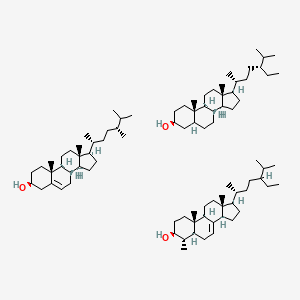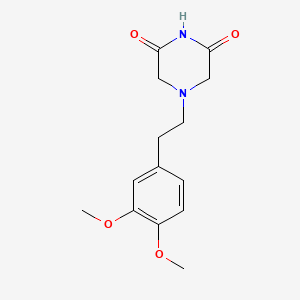
2-butyl-4,5,6,7-tetrachloro-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-butyl-4,5,6,7-tetrachloro-1H-isoindole-1,3(2H)-dione is a synthetic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-4,5,6,7-tetrachloro-1H-isoindole-1,3(2H)-dione typically involves the chlorination of a precursor isoindole compound. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These methods are designed to optimize yield and purity while minimizing the production of unwanted by-products.
化学反应分析
Types of Reactions
2-butyl-4,5,6,7-tetrachloro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated isoindole derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole diones with additional oxygen-containing functional groups, while substitution reactions can produce a variety of functionalized isoindole derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-butyl-4,5,6,7-tetrachloro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
2-butyl-4,5,6,7-tetrachloro-1H-isoindole-1,3(2H)-dione: can be compared with other chlorinated isoindole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple chlorine atoms, which confer distinct chemical and physical properties
属性
CAS 编号 |
63586-14-1 |
|---|---|
分子式 |
C12H9Cl4NO2 |
分子量 |
341.0 g/mol |
IUPAC 名称 |
2-butyl-4,5,6,7-tetrachloroisoindole-1,3-dione |
InChI |
InChI=1S/C12H9Cl4NO2/c1-2-3-4-17-11(18)5-6(12(17)19)8(14)10(16)9(15)7(5)13/h2-4H2,1H3 |
InChI 键 |
FEUPZKQRLZAQLP-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




